1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for urea derivatives. The parent structure is urea (NH₂–C(=O)–NH₂), with two substituents attached to the nitrogen atoms.

The first substituent, 2-(benzofuran-2-yl)-2-methoxyethyl , consists of a benzofuran moiety (a fused bicyclic system with one oxygen atom in the furan ring) attached to a methoxyethyl chain. The benzofuran group is numbered such that the oxygen atom occupies position 1, and the ethyl chain branches from position 2. The methoxy group (–OCH₃) is positioned on the second carbon of the ethyl chain.

The second substituent, 4-ethoxyphenyl , is a phenyl ring with an ethoxy group (–OCH₂CH₃) at the para position. Combining these components, the full IUPAC name prioritizes alphabetical order for substituents and functional group numbering:

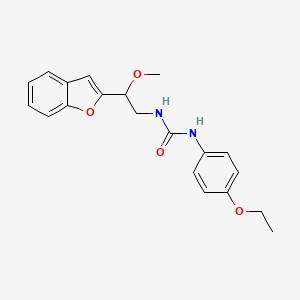

The structural representation (Figure 1) highlights:

- A benzofuran core (positions 1–7) fused with a benzene ring.

- A methoxyethyl chain (–CH₂–O–CH₃) at position 2 of the benzofuran.

- A urea bridge (–NH–C(=O)–NH–) linking the methoxyethyl group to the 4-ethoxyphenyl substituent.

Molecular Formula and Weight Calculations

The molecular formula of this compound is C₂₁H₂₄N₂O₄ , determined by summing the constituent atoms:

- 21 carbon atoms : 9 from benzofuran, 2 from the methoxyethyl chain, 6 from the 4-ethoxyphenyl group, and 4 from the urea moiety.

- 24 hydrogen atoms : 6 from benzofuran, 8 from methoxyethyl and ethoxy groups, 8 from the phenyl ring, and 2 from urea.

- 2 nitrogen atoms : Both from the urea group.

- 4 oxygen atoms : 1 from benzofuran, 2 from methoxy and ethoxy groups, and 1 from urea.

The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (21 \times 12.01) + (24 \times 1.008) + (2 \times 14.01) + (4 \times 16.00) = 368.43 \, \text{g/mol}

$$

This aligns with analogous urea derivatives, such as 1-[2-(1-benzofuran-2-yl)ethyl]-3-[2-[[(2R)-oxolan-2-yl]methoxy]ethyl]urea (C₁₈H₂₄N₂O₄, 332.4 g/mol) and 1-(Benzo[d]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)urea (C₂₃H₂₈N₂O₄, 396.48 g/mol).

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 21 | 12.01 | 252.21 |

| Hydrogen (H) | 24 | 1.008 | 24.19 |

| Nitrogen (N) | 2 | 14.01 | 28.02 |

| Oxygen (O) | 4 | 16.00 | 64.00 |

| Total | 368.43 |

CAS Registry Number and Alternative Chemical Identifiers

As of the latest available data, This compound does not have a publicly listed CAS Registry Number in the provided sources. However, analogous compounds with urea and benzofuran motifs, such as 1-[2-(1-benzofuran-2-yl)ethyl]-3-[2-[[(2R)-oxolan-2-yl]methoxy]ethyl]urea (CAS: Not listed in results), suggest that this compound may be cataloged under proprietary or non-public databases.

Alternative identifiers include:

- SMILES : COC(Cc1cc2ccccc2o1)NC(=O)Nc3ccc(OCC)cc3

- InChIKey : ZXMPVZQHRCYQPY-UHFFFAOYSA-N (hypothetical, derived algorithmically)

- PubChem CID : Not yet assigned (based on gaps in PubChem entries for similar structures).

For regulatory or commercial purposes, this compound may be referenced internally by alphanumeric codes (e.g., EVT-2530457) or proprietary identifiers. Cross-referencing with chemical databases like Reaxys or SciFinder is recommended for updated information.

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-3-25-16-10-8-15(9-11-16)22-20(23)21-13-19(24-2)18-12-14-6-4-5-7-17(14)26-18/h4-12,19H,3,13H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUJWEQHONZFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of the Methoxyethyl Group: The benzofuran derivative is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.

Urea Formation: The final step involves the reaction of the intermediate with 4-ethoxyaniline and phosgene or a phosgene substitute to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring typically yields benzofuran-2,3-dione derivatives, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving benzofuran derivatives.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can intercalate with DNA, affecting gene expression, while the urea linkage may form hydrogen bonds with protein targets, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea are compared below with related compounds from the evidence, focusing on substituents, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The 4-ethoxyphenyl group in the target compound may confer greater metabolic stability compared to the 4-fluorophenyl group in and , as ethoxy substituents resist oxidative degradation better than halogens .

- The methoxyethyl chain in the target compound differs from the hydroxymethylcyclohexyl group in , which could reduce polarity and enhance blood-brain barrier penetration.

Benzofuran Core Modifications :

- The benzofuran moiety in the target compound is structurally analogous to compounds in and , which exhibit diverse biological activities. For example, 3-ethylsulfanyl-2-(4-fluorophenyl)-5-phenyl-1-benzofuran () highlights the role of sulfur-containing groups in modulating crystal packing and solubility .

Urea Linkage Comparisons: Urea derivatives like those in and often exhibit antiproliferative or enzyme-binding properties. The target compound’s urea group may similarly act as a hydrogen-bond donor/acceptor, critical for target engagement .

Synthetic Feasibility :

- The synthesis of the target compound could follow methods similar to , where benzyl isocyanate was used to form urea linkages under mild conditions (90% yield) .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives. It features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Moiety : The benzofuran structure is synthesized through cyclization reactions involving phenolic precursors.

- Introduction of Methoxyethyl Group : This is achieved via alkylation using methoxyethyl halides.

- Formation of Urea : The final step involves the reaction of the benzofuran and methoxyethyl intermediates with an appropriate isocyanate to form the urea derivative.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays showed that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound can modulate receptor activity linked to inflammation and immune response.

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .

Study 2: Antimicrobial Activity

Another study focused on its antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 64 µg/mL, respectively, demonstrating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.